molecular formula C16H18N4O B136357 Lysergic Acid Hydrazide CAS No. 5256-61-1

Lysergic Acid Hydrazide

Cat. No.: B136357
CAS No.: 5256-61-1
M. Wt: 282.34 g/mol
InChI Key: UUYMPWWTAQZUQB-QMTHXVAHSA-N
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Description

Lysergic Acid Hydrazide is a derivative of lysergic acid, which is a naturally occurring compound found in ergot alkaloids. These alkaloids are produced by the fungus Claviceps purpurea and have significant pharmacological properties. This compound is of interest due to its structural similarity to other biologically active compounds, such as lysergic acid diethylamide.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lysergic Acid Hydrazide typically involves the reaction of lysergic acid with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazide derivative. The process involves heating lysergic acid with hydrazine hydrate, leading to the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction parameters to ensure high yield and purity of the product. The industrial methods also incorporate purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: Lysergic Acid Hydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of lysergic acid derivatives, while reduction may yield reduced forms of this compound .

Scientific Research Applications

Lysergic Acid Hydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Lysergic Acid Hydrazide involves its interaction with various molecular targets, including serotonin receptors. It is believed to exert its effects by modulating the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Lysergic Acid Hydrazide is structurally similar to other ergot alkaloids, such as:

  • Ergotamine
  • Ergosine
  • Ergotoxin
  • Ergocryptine
  • Ergocristine
  • Ergoclavine
  • Chanoclavine

Compared to these compounds, this compound is unique due to its specific hydrazide functional group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-20-8-10(16(21)19-17)5-12-11-3-2-4-13-15(11)9(7-18-13)6-14(12)20/h2-5,7,10,14,18H,6,8,17H2,1H3,(H,19,21)/t10-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYMPWWTAQZUQB-QMTHXVAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00537381
Record name (8beta)-6-Methyl-9,10-didehydroergoline-8-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00537381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5256-61-1
Record name (8beta)-6-Methyl-9,10-didehydroergoline-8-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00537381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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